molecular formula C9H12N2O4S B1622106 4-Thio-2'-deoxyuridine CAS No. 5580-20-1

4-Thio-2'-deoxyuridine

Cat. No.: B1622106
CAS No.: 5580-20-1
M. Wt: 244.27 g/mol
InChI Key: PHNDUXLWAVSUAL-UHFFFAOYSA-N
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Description

4-Thiodeoxyuridine is a modified nucleoside analog of deoxyuridine, where the oxygen atom at the 4-position of the uracil ring is replaced by a sulfur atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Thiodeoxyuridine typically involves the following steps:

Industrial Production Methods

While specific industrial production methods for 4-Thiodeoxyuridine are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

4-Thiodeoxyuridine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Lawesson Reagent: Used for the transformation of the 4-oxo group to the 4-thio group.

    Ammonia in Methanol: Used for deacetylation to obtain the free nucleoside.

    Ultraviolet Light: Used for photochemical activation of 4-Thiodeoxyuridine.

Major Products Formed

    Sulfoxides and Sulfones: Formed through oxidation reactions.

    Substituted Thiouridines: Formed through substitution reactions.

Scientific Research Applications

4-Thiodeoxyuridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Thiodeoxyuridine involves its incorporation into DNA, where it replaces the natural nucleoside deoxyuridine. Upon activation by ultraviolet light, 4-Thiodeoxyuridine generates reactive species that induce DNA damage, including DNA strand breaks and crosslinks. This leads to the inhibition of DNA replication and transcription, ultimately resulting in cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Thiodeoxyuridine is unique due to its ability to be selectively activated by ultraviolet light, making it a valuable tool for studying DNA damage and repair mechanisms. Its incorporation into DNA and subsequent activation allows for targeted induction of DNA lesions, which is advantageous for research and therapeutic applications .

Properties

IUPAC Name

1-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-sulfanylidenepyrimidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O4S/c12-4-6-5(13)3-8(15-6)11-2-1-7(16)10-9(11)14/h1-2,5-6,8,12-13H,3-4H2,(H,10,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHNDUXLWAVSUAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC1N2C=CC(=S)NC2=O)CO)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O4S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90971199
Record name 1-(2-Deoxypentofuranosyl)-4-sulfanylpyrimidin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90971199
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.27 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5580-20-1
Record name 4-Thiodeoxyuridine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=517771
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(2-Deoxypentofuranosyl)-4-sulfanylpyrimidin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90971199
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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